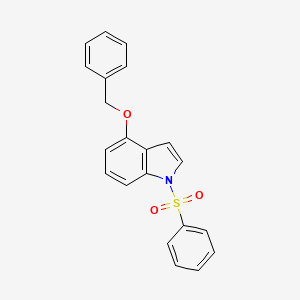

4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

1-(benzenesulfonyl)-4-phenylmethoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3S/c23-26(24,18-10-5-2-6-11-18)22-15-14-19-20(22)12-7-13-21(19)25-16-17-8-3-1-4-9-17/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQIKOUOYALITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439086 | |

| Record name | 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79315-62-1 | |

| Record name | 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Strategies for 4 Benzyloxy 1 Phenylsulfonyl 1h Indole

Key Synthetic Routes and Reaction Pathways

The primary pathway to 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole involves the initial synthesis of 4-(benzyloxy)-1H-indole, which is then subjected to N-sulfonylation. This sequence ensures that the desired functionality is installed at the correct positions on the indole (B1671886) ring.

The precursor, 4-(benzyloxy)-1H-indole, is a key intermediate in various synthetic endeavors. kzoo.edu Its synthesis has been accomplished through methods such as the Reissert method, which involves the condensation of 6-benzyloxy-2-nitrotoluene with ethyl oxalate, followed by reductive cyclization, hydrolysis, and decarboxylation. orgsyn.org A more contemporary and efficient multi-step synthesis starts from 2-methyl-3-nitrophenol (B1294317) and yields 4-benzyloxyindole (B23222) in high purity and on a large scale. kzoo.eduorgsyn.org This product serves as the direct starting material for the introduction of the phenylsulfonyl group. The compound 4-benzyloxyindole is also a precursor in the synthesis of psychoactive tryptamines, such as 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT). researchgate.net

Once 4-(benzyloxy)-1H-indole is obtained, it is treated with benzenesulfonyl chloride under basic conditions to yield the target compound, this compound. nih.gov

The introduction of a phenylsulfonyl group onto the indole nitrogen is a strategic choice that serves multiple purposes in complex organic syntheses.

The N-H bond of the indole ring can be reactive under various conditions. Introducing an electron-withdrawing group like phenylsulfonyl serves to protect this nitrogen atom. researchgate.net This protection is crucial for preventing unwanted side reactions during subsequent functionalization steps at other positions of the indole ring. The N-phenylsulfonyl group is known to be stable but can be cleaved under specific, often harsh, reaction conditions, which can be a limitation. researchgate.net However, its stability makes it a reliable protecting group for multi-step syntheses. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| Protection | Shields the indole N-H from unwanted reactions. | researchgate.net |

| Activation/Deactivation | The electron-withdrawing nature of the sulfonyl group influences the reactivity of the indole ring. | nih.gov |

| Directing Group | Can direct metallation and subsequent electrophilic attack to specific positions. | iucr.org |

| Cleavage | Removal often requires strong reducing agents or harsh basic/acidic conditions. | researchgate.net |

The phenylsulfonyl group is not merely a passive protecting group; it actively influences the regioselectivity of subsequent reactions. The electron-withdrawing nature of the sulfonyl group alters the electron density of the indole ring, which can direct reactions to specific carbon atoms. nih.gov For instance, in the Barton-Zard pyrrole (B145914) synthesis from 3-nitroindoles, the presence of an N-phenylsulfonyl group directs the reaction to form a pyrrolo[2,3-b]indole ring system, whereas other protecting groups like N-benzyl lead to the formation of the isomeric pyrrolo[3,4-b]indole system. nih.goviucr.org This directing effect is critical for constructing complex fused heterocyclic systems.

Sulfonylation is a fundamental transformation in organic chemistry used to introduce sulfonyl groups onto various molecules, including indoles. These reactions can be directed to either the nitrogen or carbon atoms of the indole ring.

A rapid and efficient method for the direct sulfonylation of the C2 position of indoles has been developed using a potassium iodide (KI) and hydrogen peroxide (H₂O₂) system. semanticscholar.orgnih.gov This reaction utilizes readily available sulfur sources like arylsulfonyl hydrazides or sulfinic acids. semanticscholar.orgrsc.org The process is notable for its speed, often completing within minutes, and its use of water as a solvent and hydrogen peroxide as a green oxidant. semanticscholar.orgnih.gov Mechanistic studies suggest that the reaction proceeds through a 2,3-diiodoindoline intermediate. semanticscholar.orgnih.gov While this specific method targets the C2 position, it highlights the ongoing development of novel sulfonylation techniques for indole scaffolds that offer efficiency and improved environmental profiles. semanticscholar.orgnih.govnih.gov

| Parameter | Details | Reference |

|---|---|---|

| Reagents | Indole, Arylsulfonyl hydrazide (or other sulfur source), KI, H₂O₂ | semanticscholar.orgnih.gov |

| Solvent | Water | semanticscholar.org |

| Reaction Time | Approximately 5 minutes | semanticscholar.orgnih.gov |

| Key Intermediate | 2,3-diiodoindoline | semanticscholar.orgnih.gov |

| Outcome | Formation of 2-sulfonylindoles in good to excellent yields. | semanticscholar.org |

Sulfonylation Reactions on Indole Scaffolds

Iodophor/H₂O₂ Mediated Sulfonylation

A convenient and efficient strategy for the sulfonylation of indoles involves a system mediated by iodophor and hydrogen peroxide (H₂O₂) nih.govnih.gov. This method is noted for being environmentally friendly, fast, and easy to operate, often utilizing an aqueous phase nih.govnih.gov. Iodophor, a commercially available complex of iodine, serves as a green catalyst nih.gov.

The reaction typically proceeds with readily available sulfonyl hydrazides, which act as the source of the sulfonyl group nih.gov. The proposed mechanism involves the in-situ generation of molecular iodine from the iodophor. This iodine species activates the sulfonyl hydrazide to produce a sulfonyl radical. Concurrently, the indole nucleus is activated, leading to the formation of the sulfonated product nih.gov. Although this method has been extensively reported for C2 and C3 sulfonylation of the indole ring, the principles of radical generation for the sulfonyl moiety are relevant to the broader field of indole functionalization nih.govresearchgate.net.

Control experiments have supported a radical reaction mechanism for this transformation nih.gov. The process is notable for its rapidity, with reactions often completing in as little as 10 minutes, providing moderate yields for a range of substrates nih.govnih.gov.

Precursors and Starting Materials in the Synthesis of this compound

The synthesis of the target compound fundamentally relies on the availability of two key precursors: the indole core, 4-(benzyloxy)-1H-indole, and a suitable agent to deliver the phenylsulfonyl group.

4-(Benzyloxy)-1H-indole

4-(Benzyloxy)-1H-indole serves as the immediate precursor to the final product. Its synthesis is a multi-step process that has been well-documented. A common and effective route begins with 2-methyl-3-nitrophenol orgsyn.org.

The synthesis involves three main steps:

Benzylation: The phenolic hydroxyl group of 2-methyl-3-nitrophenol is protected using benzyl (B1604629) chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This step yields 6-benzyloxy-2-nitrotoluene with high efficiency (90% yield) orgsyn.org.

Enamine Formation: The 6-benzyloxy-2-nitrotoluene is then reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. This aminomethylenation reaction proceeds at elevated temperatures to form the intermediate (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene, again in high yield (95%) orgsyn.orgevitachem.com.

Reductive Cyclization: The final step is a reductive cyclization of the nitro-styrene derivative. This is typically achieved using a reducing agent like hydrazine hydrate in the presence of a catalyst such as Raney nickel. The reaction, carried out in a solvent mixture like THF/methanol (B129727), results in the formation of the indole ring, affording 4-benzyloxyindole in excellent yield (96%) after purification by column chromatography orgsyn.orgevitachem.com.

This precursor is a versatile reactant used in the synthesis of various other complex indole derivatives for medicinal chemistry research .

Table 1: Synthesis Pathway for 4-(Benzyloxy)-1H-indole

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 2-Methyl-3-nitrophenol | Benzyl chloride, K₂CO₃, DMF | 6-Benzyloxy-2-nitrotoluene | 90% orgsyn.org |

| 2 | 6-Benzyloxy-2-nitrotoluene | DMFDMA, Pyrrolidine, DMF | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 95% orgsyn.org |

| 3 | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney Ni, Hydrazine hydrate, THF/Methanol | 4-Benzyloxy-1H-indole | 96% orgsyn.org |

Phenylsulfonylating Agents

To install the phenylsulfonyl group onto the indole nitrogen, a phenylsulfonylating agent is required. The conventional method for N-sulfonylation of indoles involves the use of an arylsulfonyl chloride, such as benzenesulfonyl chloride, typically in the presence of a base. The base deprotonates the indole nitrogen, increasing its nucleophilicity to attack the electrophilic sulfur atom of the sulfonyl chloride.

Alternative sources for the sulfonyl moiety have been explored in various indole functionalization reactions. These include sulfonyl hydrazides and sodium arenesulfinates, which are often employed in transition-metal-catalyzed or iodine-mediated reactions to form C-S bonds at other positions on the indole ring researchgate.netresearchgate.net. For instance, sodium arenesulfinates have been successfully used for the C3-sulfonylation of indoles under copper catalysis researchgate.net. While typically used for C-sulfonylation, these reagents highlight the diverse sources available for introducing the sulfonyl group into indole scaffolds.

Optimization of Reaction Conditions and Yield Enhancement

Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of various reaction parameters, including solvent systems, temperature, and the choice of catalysts and reagents.

Solvent Systems and Temperature Effects

The choice of solvent and the reaction temperature are critical factors that can significantly influence the outcome of the sulfonylation reaction. In the context of iodine-mediated sulfonylation of indoles, temperature has been shown to be a crucial parameter. For the iodophor/H₂O₂-mediated 2-sulfonylation, an optimal temperature of 60 °C was identified, with temperatures of 25 °C or 90 °C resulting in lower product yields nih.gov. In a related iodophor-catalyzed 3-sulfenylation reaction using sulfonyl hydrazides, a higher temperature of 110 °C was found to be optimal nih.gov. This demonstrates that the ideal temperature is highly dependent on the specific reaction being performed.

Similarly, the solvent system plays a pivotal role. For the Fischer indole synthesis, a key method for creating the indole core, reaction efficiency varies with the solvent. Solvents such as ethanol, acetonitrile, and toluene have been employed, with the choice impacting reaction time and yield google.com. In the iodophor-mediated systems, an aqueous phase is often used, which aligns with green chemistry principles nih.govnih.gov.

Table 2: Effect of Temperature on Indole Sulfonylation/Sulfenylation Yield

| Reaction Type | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| 2-Sulfonylation | 25 | 38 | nih.gov |

| 2-Sulfonylation | 60 | 70 | nih.gov |

| 2-Sulfonylation | 90 | 32 | nih.gov |

| 3-Sulfenylation | 100 | 61 | nih.gov |

| 3-Sulfenylation | 110 | 80 | nih.gov |

| 3-Sulfenylation | 120 | 72 | nih.gov |

Catalytic Systems and Reagents

The efficiency of the sulfonylation reaction is heavily dependent on the catalytic system and the stoichiometry of the reagents. In the iodophor/H₂O₂ system, both components are essential. Iodophor serves as the iodine source for the catalyst, while H₂O₂ acts as the oxidant nih.gov. Optimization studies have shown that varying the loading of the iodine catalyst has a significant impact on the reaction yield. For example, reducing the I₂ loading from 0.04 mmol to 0.02 mmol in a model reaction led to a substantial drop in yield from 70% to 35% nih.gov.

Alternative oxidants to H₂O₂ have also been tested. For instance, using a 70% TBHP (tert-Butyl hydroperoxide) solution proved to be less efficient than H₂O₂ nih.gov. The amount of the sulfonyl source, such as sulfonyl hydrazide, is also critical; an excess of this reagent is often required to drive the reaction to completion and achieve higher yields nih.govnih.gov.

Beyond iodine-based systems, other catalysts have been developed for indole sulfonylation. A KI/Oxone system in water has been used for the regioselective synthesis of 2-sulfonylindoles researchgate.net. Copper-based catalysts, such as CuI combined with 1,10-phenanthroline, have been effective for the selective C3-sulfonylation of indoles using sodium arenesulfinates researchgate.net. For the direct N-sulfonylation to produce the target compound, the key reagent is typically a base used to facilitate the reaction with a sulfonyl chloride.

Table 3: Optimization of Reagents for Iodophor-Mediated 2-Sulfonylation

| Entry | Reagent Variation | Yield (%) |

|---|---|---|

| 1 | Standard Conditions* | 70 |

| 2 | I₂ loading reduced to 0.02 mmol | 35 |

| 3 | 70% TBHP as oxidant | <70 |

| 4 | H₂O₂ amount reduced by half | <70 |

*Standard Conditions: indole (0.5 mmol), p-toluenesulfonyl hydrazide (1 mmol), H₂O₂ (1 mL), and iodophor (2 mL, 0.04 mmol I₂) at 60 °C nih.gov.

Purification and Isolation Techniques for this compound

The purification of this compound from a crude reaction mixture typically involves an initial work-up procedure followed by one or more chromatographic and non-chromatographic techniques. The initial work-up often consists of quenching the reaction, followed by extraction with an organic solvent and washing of the organic layer to remove inorganic impurities. After evaporation of the solvent, the resulting crude solid or oil is then subjected to further purification.

Column Chromatography:

Flash column chromatography is a widely utilized method for the purification of phenylsulfonyl-protected indoles. nih.govnih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase. For compounds of intermediate polarity like this compound, a common mobile phase is a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. nih.gov The ratio of these solvents is optimized to achieve the best separation of the desired product from any unreacted starting materials or byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For related indole compounds, recrystallization from solvent systems such as hexane and dichloromethane or from a single solvent like ethyl acetate or ethanol has been reported to yield crystalline material of high purity. nih.govorgsyn.org The process involves dissolving the crude product in a minimal amount of a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, remain in the solution. The purified crystals are then isolated by filtration.

Combined Techniques:

For achieving the highest purity, a combination of these techniques is often employed. A crude product may first be passed through a silica gel column to remove the bulk of the impurities. The fractions containing the desired product are then combined, the solvent is evaporated, and the resulting solid is further purified by recrystallization. This sequential approach ensures the removal of a wide range of impurities with different polarities and crystallization properties.

The following table summarizes the common purification techniques and solvent systems used for compounds structurally related to this compound, which are applicable for its purification.

| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Compound Type |

| Flash Column Chromatography | Silica Gel | 3:1 Hexanes-Ethyl Acetate | Phenylsulfonyl-indole derivative nih.gov |

| Column Chromatography | Not Specified | Not Specified | Phenylsulfonyl-indole derivative nih.gov |

| Recrystallization | N/A | Hexane and Dichloromethane (4:1) | Chloro-phenylsulfonyl-indole |

| Recrystallization | N/A | Ethyl Acetate | Phenylsulfonyl-indole derivative nih.gov |

| Recrystallization | N/A | Ethanol | Benzyl-indole derivative orgsyn.org |

| Extraction | N/A | Diethyl Ether and Water | Benzyl-indole derivative orgsyn.org |

Iii. Chemical Reactivity and Transformations of 4 Benzyloxy 1 Phenylsulfonyl 1h Indole

Reactions Involving the Indole (B1671886) Nitrogen (N1)

The N-phenylsulfonyl group is a key feature of the molecule, primarily serving as a protecting group for the indole nitrogen. Its presence and subsequent removal are central to many synthetic strategies involving this compound.

The removal of the phenylsulfonyl group, or desulfonylation, is a critical step to liberate the N-H indole, which can then participate in further reactions or is the desired final functionality. The stability of the N-SO₂Ph bond means that its cleavage requires specific reductive or basic conditions. While literature directly detailing the desulfonylation of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole is sparse, established methods for N-arylsulfonyl indoles are applicable. researchgate.net

Commonly employed strategies involve basic hydrolysis or reductive cleavage. researchgate.net Base-mediated hydrolysis, for instance using potassium hydroxide (B78521) in methanol (B129727) or other alcohol/water mixtures, can effectively cleave the N-S bond. Another powerful method is reductive desulfonylation using magnesium in methanol, which offers a mild and efficient alternative.

Table 1: General Conditions for Desulfonylation of N-Phenylsulfonyl Indoles

| Reagent System | Solvent(s) | General Conditions | Product |

| Potassium Hydroxide (KOH) | Methanol/Water | Reflux | 4-Benzyloxy-1H-indole |

| Magnesium (Mg) turnings | Methanol | Room Temperature to Reflux | 4-Benzyloxy-1H-indole |

| Sodium amalgam (Na/Hg) | Dioxane/Methanol | Room Temperature | 4-Benzyloxy-1H-indole |

These reactions regenerate the 4-benzyloxyindole (B23222), a versatile intermediate for further synthesis. orgsyn.org

The 1-(phenylsulfonyl) group serves as a robust protecting group, and as such, further substitutions directly on the sulfonated nitrogen are not a typical reaction pathway. The primary strategy for introducing different N-substituents involves a two-step sequence: first, the removal of the phenylsulfonyl group as described in section 3.1.1, followed by N-alkylation or N-arylation of the resulting 4-benzyloxy-1H-indole. For example, after desulfonylation, the resulting indole can be treated with a base like sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding N-substituted indole. orgsyn.orgbldpharm.com

Reactions at the Indole Core (C2, C3, C4, C5, C6, C7)

The N-phenylsulfonyl group significantly influences the reactivity of the indole core. It decreases the nucleophilicity of the pyrrole (B145914) ring, which deactivates the C3 position towards some electrophilic attacks but also facilitates deprotonation at the C2 position.

The presence of the electron-withdrawing phenylsulfonyl group enhances the acidity of the proton at the C2 position. This allows for regioselective deprotonation using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a C2-lithiated intermediate. This nucleophilic species can then be reacted with various electrophiles to introduce substituents specifically at the C2 position. A common and useful transformation is C2-formylation. nih.gov

This is typically achieved by treating the N-sulfonylated indole with a strong base at low temperature, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). nih.gov This reaction provides a direct route to this compound-2-carbaldehyde, a valuable synthetic intermediate.

Table 2: Representative C2-Formylation of a 1-(Phenylsulfonyl)indole (B187392)

| Step | Reagent | Solvent | Temperature | Intermediate/Product |

| 1. Lithiation | n-Butyllithium (n-BuLi) | Tetrahydrofuran (B95107) (THF) | -78 °C | 2-Lithio-1-(phenylsulfonyl)indole derivative |

| 2. Formylation | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | -78 °C to Room Temp. | 1-(Phenylsulfonyl)indole-2-carbaldehyde derivative |

This table illustrates a general procedure based on known reactions of 1-(phenylsulfonyl)indoles. nih.gov

While the N-phenylsulfonyl group activates the C2 position for deprotonation, it directs electrophilic substitution to the C3 position, which remains the most nucleophilic carbon in the protected indole ring system.

Electrophilic aromatic substitution (EAS) is a hallmark of indole chemistry. For N-protected indoles, this reaction typically occurs at the C3 position. The electron-donating nature of the benzyloxy group at C4 further enhances the electron density of the benzene (B151609) portion of the indole, but the C3 position of the pyrrole ring remains the most favorable site for electrophilic attack.

A prominent example of an EAS reaction is the Vilsmeier-Haack reaction, which is used for formylation. wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com When applied to this compound, the Vilsmeier-Haack reaction is expected to yield this compound-3-carbaldehyde.

Another important class of EAS is halogenation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a halogen atom at the C3 position. This reaction proceeds under mild conditions and provides 3-halo-indoles that are versatile precursors for cross-coupling reactions. chemrxiv.orgnih.gov

Table 3: Common Electrophilic Aromatic Substitution Reactions at C3

| Reaction | Electrophile Source | Typical Reagent(s) | Expected Product |

| Formylation | Vilsmeier Reagent | POCl₃, DMF | This compound-3-carbaldehyde |

| Bromination | Electrophilic Bromine | N-Bromosuccinimide (NBS) | 3-Bromo-4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole |

| Chlorination | Electrophilic Chlorine | N-Chlorosuccinimide (NCS) | 3-Chloro-4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole |

Transformations of the Benzyloxy Group at C4

The benzyloxy group at the C4 position of the indole ring primarily serves as a protecting group for the hydroxyl functionality. Its removal and the subsequent reactions of the exposed hydroxyl group are key transformations for the synthesis of various derivatives.

Deprotection to 1-(Phenylsulfonyl)-1H-indol-4-ol

The cleavage of the benzyl ether in this compound to unveil the corresponding 4-hydroxy derivative, 1-(phenylsulfonyl)-1H-indol-4-ol, is a critical step in the synthetic utility of this compound. This deprotection is commonly achieved through catalytic hydrogenation.

Detailed research has shown that the debenzylation can be effectively carried out using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H₂). The reaction is typically performed in a suitable solvent such as tetrahydrofuran (THF) at an elevated temperature. For instance, heating a solution of this compound in THF with 10% Pd/C under a hydrogen atmosphere at 45°C for 2 hours leads to the formation of 1-(phenylsulfonyl)-1H-indol-4-ol.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Debenzylation | 10% Pd/C, H₂(g), THF, 45°C, 2 h | 1-(Phenylsulfonyl)-1H-indol-4-ol | High | osi.lv |

Derivatization of the 4-Hydroxyl Group

Once the hydroxyl group at the C4 position is unmasked, it serves as a versatile handle for further functionalization, allowing for the introduction of a variety of substituents through etherification and esterification reactions.

Etherification: The hydroxyl group of 1-(phenylsulfonyl)-1H-indol-4-ol can be alkylated to form ethers. A notable example is its reaction with 1,2-dibromoethane. In the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol, the hydroxyl group is deprotonated, and the resulting alkoxide undergoes nucleophilic substitution with 1,2-dibromoethane. This reaction, when refluxed for 48 hours, yields the 2-bromoethoxy derivative, 4-(2-bromoethoxy)-1-(phenylsulfonyl)-1H-indole.

Esterification: While specific examples of esterification directly on 1-(phenylsulfonyl)-1H-indol-4-ol are not detailed in the provided search results, the general principles of esterifying phenols can be applied. The reaction typically involves reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or an acid catalyst. The reactivity of the hydroxyl group in 1-(phenylsulfonyl)-1H-indol-4-ol is expected to be similar to that of other phenols.

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

| 1-(Phenylsulfonyl)-1H-indol-4-ol | 1,2-Dibromoethane, K₂CO₃ | Ethanol, Reflux, 48 h | 4-(2-Bromoethoxy)-1-(phenylsulfonyl)-1H-indole | Not Specified | osi.lv |

Reactivity of the Phenylsulfonyl Group

The N-phenylsulfonyl group in this compound acts as a robust protecting group for the indole nitrogen. Its electron-withdrawing nature also influences the reactivity of the indole ring. The removal of this group, known as desulfonylation, is a key step in many synthetic sequences to yield N-unsubstituted indoles.

Several methods are available for the cleavage of the N-phenylsulfonyl group from indoles. These are typically reductive in nature. Common reagents and conditions include:

Magnesium in Methanol: This method provides a powerful and often high-yielding approach for the dephenylsulfonylation of N-phenylsulfonylindoles. osi.lv

Raney Nickel: Reductive desulfonylation using Raney nickel is another effective method for cleaving the N-S bond, leading to the corresponding N-alkylindoles in high yields after N-alkylation. osi.lv

Tetrabutylammonium Fluoride (TBAF): TBAF is known to promote the cleavage of various protecting groups, and its use in the desulfonylation of sulfonamides has been reported. However, its specific application to 4-oxygenated 1-(phenylsulfonyl)indoles requires further investigation to ensure compatibility with the existing functional groups.

| Method | Reagent(s) | Product | Key Feature | Reference(s) |

| Magnesium-mediated | Mg, Methanol | N-unsubstituted indole | High yields | osi.lv |

| Reductive Desulfonylation | Raney Nickel | N-unsubstituted indole | Effective for N-alkylindoles | osi.lv |

| Fluoride-mediated | TBAF | N-unsubstituted indole | Mild conditions |

Iv. Derivatives and Analogues of 4 Benzyloxy 1 Phenylsulfonyl 1h Indole

Structurally Related Indole (B1671886) Derivatives

The indole scaffold is a prominent feature in numerous biologically active compounds and natural products. nih.gov Both the 4-benzyloxy and 1-phenylsulfonyl groups contribute significantly to the chemical properties of the parent molecule, and derivatives based on these individual components are well-documented.

4-Benzyloxyindole (B23222) is a key intermediate in the synthesis of more complex molecules. chemimpex.comchemimpex.com Its structure, featuring a benzyl (B1604629) ether at the 4-position of the indole ring, makes it a valuable building block in medicinal chemistry and organic synthesis. chemimpex.comsigmaaldrich.com Researchers have utilized 4-benzyloxyindole as a reactant for preparing a variety of derivatives, including:

4-Alkyloxy-aminoalkyl indoles : Synthesized for potential pharmaceutical applications. sigmaaldrich.com

Indol-3-yl tetramethylcyclopropyl ketones : Investigated as potential CB2 cannabinoid receptor ligands. sigmaaldrich.com

4-Aryl-4H-chromenes : Developed as apoptosis inducers. sigmaaldrich.com

The benzyloxy group not only enhances solubility and reactivity but also serves as a protective group that can be selectively removed in later synthetic steps. chemimpex.comchemicalbook.com Its presence allows for modifications at other positions of the indole ring before its potential conversion to a 4-hydroxyindole (B18505) derivative.

Table 1: Examples of Reactions using 4-Benzyloxyindole

| Reactant | Reaction Type | Product Class |

|---|---|---|

| 4-Benzyloxyindole | Bartoli reductive cyclization | Substituted indoles |

| 4-Benzyloxyindole | Iodine-catalyzed Markovnikov addition | Oxopyrrolidine analogs |

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

The introduction of a phenylsulfonyl group at the N1 position of the indole ring serves to protect the indole nitrogen and activate the C2 and C3 positions for further functionalization. 1-(Phenylsulfonyl)indole (B187392) is a versatile reagent used in the preparation of numerous derivatives. sigmaaldrich.com A facile synthetic approach to 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde involves the reaction of 2-iodoaniline (B362364) with benzenesulfonyl chloride, followed by a one-pot Sonogashira reaction with propargyl alcohol and subsequent oxidation. nih.govresearchgate.net

This N-sulfonylation strategy has been employed to synthesize a range of compounds, including:

2-Acyl-1-(phenylsulfonyl)indoles : Key intermediates in various synthetic pathways. sigmaaldrich.com

Bis(1H-indol-2-yl)methanones : Investigated as potential inhibitors of FLT3 receptor tyrosine kinase. nih.gov

Antiplasmodial, antifungal, and anti-HIV-1 agents : The 1-(phenylsulfonyl)indole scaffold is a common feature in compounds screened for these activities. sigmaaldrich.com

The synthesis of 4-bromo-substituted indole derivatives, which can undergo Buchwald-Hartwig cross-coupling reactions with various aryl amines, provides a pathway to a wide array of N-aryl indole amines that retain the core sulfonyl structure. sci-hub.se

Functionalization of the Core Structure

Direct chemical modification of the 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole scaffold allows for the introduction of new functional groups, leading to compounds with altered chemical properties.

The incorporation of an aminoethoxy side chain at the 4-position of the indole nucleus has been explored to create bioisosteric analogues of phenolic compounds. A series of 4-(aminoethoxy)indoles and related 4-(aminoethoxy)indolones were synthesized and evaluated for their affinity for dopamine (B1211576) D2 receptors. nih.gov The synthesis involves linking an aminoethoxy group to the 4-hydroxyindole core, which can be obtained from the debenzylation of the corresponding 4-benzyloxyindole derivative. These modifications are designed to explore how changes in the flexibility and electronic nature of the side chain impact receptor interaction. nih.gov

The introduction of a carboxylic acid group onto the indole ring is a common strategy in medicinal chemistry to enhance solubility and provide a handle for further derivatization. Several methods exist for creating indole carboxylic acid derivatives. nih.govnih.gov For instance, N-substituted indole-3-carboxylic acids can be efficiently synthesized via a copper(I)-catalyzed intramolecular C-N bond formation. acs.org Another approach involves the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, which can then be oxidized to a carboxylic acid. nih.gov The synthesis of 6-acetamido-indole-2-carboxylic acid derivatives has been accomplished starting from 4-bromo-substituted indoles, which undergo Buchwald-Hartwig cross-coupling followed by hydrolysis. sci-hub.se These synthetic strategies could be applied to the this compound core to generate novel carboxylic acid derivatives.

Table 2: Selected Synthetic Methods for Indole Carboxylic Acids

| Starting Material Type | Key Reaction | Product Type | Reference |

|---|---|---|---|

| Aryl Bromides | Cu(I)-Catalyzed Intramolecular Amination | N-Substituted Indole-3-Carboxylic Acids | acs.org |

| 5-Nitroindole-2-carboxylic acid | Vilsmeier-Haack Reaction | Indole-2-carboxylic acid with C3-formyl group | nih.gov |

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its activity, guiding the design of more potent and selective molecules. rsc.org For indole derivatives, SAR studies have elucidated the importance of substituents at various positions on the indole ring. nih.gov

In studies of 4-(aminoethoxy)indole derivatives, a comparison between flexible aminoethoxy side chains and more rigid chroman analogues revealed that the rigidity of the chroman ring generally led to more potent compounds. nih.gov This suggests that constraining the conformation of the side chain can be beneficial for activity.

For a series of indole acetic acid sulfonate derivatives, SAR studies highlighted the importance of the indole ring, a carboxamide linker, and a sulfonate group as a key pharmacophoric core. researchgate.net Variations in substituents on this core structure led to differences in activity.

SAR studies on indole-based HIV-1 fusion inhibitors showed that the size and nature of substituents are critical. nih.gov For example, modifications to benzyl ring substituents and the introduction of different isomeric forms allowed for the exploration of shape, charge, and hydrophobic interactions, which were found to be specific rather than due to general nonspecific effects. nih.gov The presence of an electron-withdrawing group with low steric hindrance near the NH group of triazole-based IDO inhibitors was also found to be necessary for inhibitory activity, a principle that can inform the design of other heterocyclic compounds. nih.gov

Impact of Substituents on Biological Activities

The core structure of this compound serves as a versatile scaffold in medicinal chemistry. lookchem.cn Research into its analogues has demonstrated that modifications to different parts of the molecule, including the indole ring, the benzyloxy group, and the phenylsulfonyl group, are critical in determining the resulting biological activity and target specificity. Structure-activity relationship (SAR) studies have been instrumental in optimizing these molecules for various therapeutic targets, including enzymes and receptors involved in neurodegenerative diseases and cancer. nih.govnih.gov

Substituents on the Indole Ring:

The indole nucleus is a prime site for modification. The position and electronic properties of substituents can significantly influence the compound's interaction with biological targets. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives designed as antagonists for the cysteinyl-leukotriene-1 (CysLT1) receptor, the position of substituents like fluorine, chlorine, and methoxy (B1213986) groups on the indole ring played a pivotal role in their potency. researchgate.net

Research indicated that substitution at position 7 of the indole ring was generally the most favorable for activity, while substitution at position 4 was the least favorable. researchgate.net Specifically, derivatives with a fluorine substituent were found to be more potent than those with a chlorine substituent. researchgate.net

In another study focusing on antimycobacterial activity, various 3-phenyl-1H-indoles were synthesized with substituents on both the indole ring and the 3-phenyl ring. The findings underscored the importance of these substitutions in modulating biological efficacy. mdpi.com For example, introducing a methoxy group at the 5-position of the indole ring was a key modification in one of the synthesized analogues. mdpi.com

Substituents on the Phenylsulfonyl Moiety:

The N-phenylsulfonyl group is not merely a protecting group; its substituents can actively contribute to the biological profile of the molecule. A study on 4-phenyl-1-arylsulfonylimidazolidinones, which share the arylsulfonyl feature, explored the cytotoxic effects of substituents on the phenyl ring of the sulfonyl group. nih.gov A quantitative structure-activity relationship (QSAR) analysis revealed that the volume of the substituent was a key determinant of activity. An increase in the substituent's volume at the 4-position of the phenyl ring enhanced cytotoxicity against human lung (A549) and colon (HCT-15) cancer cell lines. nih.gov Furthermore, a small substituent at the 3-position was found to further increase the activity. nih.gov This suggests that for derivatives of this compound, modifying the phenylsulfonyl ring could be a viable strategy for developing potent anticancer agents.

The Role of the Benzyloxy Group:

The benzyloxy group at the 4-position is a significant pharmacophore. Its presence and position are crucial for certain biological activities. For example, the benzyloxy motif is a key feature in safinamide, a known monoamine oxidase B (MAO-B) inhibitor. nih.gov Research on chalcone (B49325) derivatives has shown that a benzyloxy group at the para position of a phenyl ring significantly enhanced MAO-B inhibition compared to substitution at the ortho position. nih.gov This highlights the strategic importance of the 4-benzyloxy substitution in the parent compound for potential enzyme-inhibiting activities. In other contexts, such as platinum(IV) complexes for cancer therapy, 5-benzyloxyindole-3-acetic acid was used as a bioactive ligand, indicating the value of the benzyloxyindole scaffold in designing new therapeutic agents. mdpi.com

Multifunctional Ligands:

The 1-(phenylsulfonyl)-1H-indole scaffold has been effectively utilized to create multifunctional ligands, particularly for neurodegenerative conditions like Alzheimer's disease. In one study, this scaffold served as a 5-HT6 receptor antagonist fragment. nih.govuj.edu.pl This fragment was linked to other pharmacophores, such as tacrine (B349632) or a rivastigmine-derived carbamate, to create dual-target agents that also inhibit cholinesterases. uj.edu.pl The resulting compounds, such as compound 17 (a tacrine derivative) and compound 35 (a rivastigmine (B141) derivative), showed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as high affinity for the 5-HT6 receptor. nih.govuj.edu.pl These compounds also demonstrated the ability to inhibit the aggregation of amyloid-β and tau proteins, which are hallmarks of Alzheimer's disease. nih.gov

The following interactive tables summarize the impact of substituents on the biological activities of related indole derivatives.

Table 1: Effect of Indole Ring Substituents on CysLT1 Antagonist Activity researchgate.net

| Substituent Position on Indole Ring | Substituent Type | Observed Impact on Activity |

|---|---|---|

| Position 4 | Various | Least favorable position for activity |

| Position 7 | -OCH3 | Most favorable position for activity |

| General | Fluorine | More potent than Chlorine |

| General | Chlorine | Less potent than Fluorine |

Table 2: Effect of Phenylsulfonyl Ring Substituents on Cytotoxicity nih.gov

| Substituent Position on Phenylsulfonyl Ring | Substituent Characteristic | Observed Impact on Activity |

|---|---|---|

| Position 4 | Increased steric volume (L-value) | Enhances cytotoxicity |

| Position 3 | Small size | Additionally increases cytotoxicity |

| Overall Motif | Replacement of phenyl with naphthyl | Reduces activity |

Table 3: Biological Activity of Multifunctional 1-(Phenylsulfonyl)-1H-indole Derivatives nih.govuj.edu.pl

| Compound | Derivative Type | Target(s) | Reported Activity |

|---|---|---|---|

| Compound 17 | Tacrine-based hybrid | AChE, BuChE, 5-HT6R, Amyloid-β | Potent reversible inhibitor of AChE (IC50 = 8 nM) and BuChE (IC50 = 24 nM); 5-HT6R antagonist (Ki = 13 nM); Inhibits amyloid-β aggregation (75% at 10 μM) |

| Compound 35 | Rivastigmine-based hybrid | BuChE, 5-HT6R, Amyloid-β, Tau | Selective, pseudo-irreversible inhibitor of BuChE (IC50 = 455 nM); 5-HT6R antagonist (Ki = 15 nM); Inhibits amyloid-β (68%) and tau (79%) aggregation |

V. Advanced Spectroscopic and Analytical Research on 4 Benzyloxy 1 Phenylsulfonyl 1h Indole Excluding Basic Compound Identification Data

High-Resolution Mass Spectrometry (HRMS) Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole, HRMS would provide the experimental mass to within a few parts per million (ppm) of the theoretical exact mass, unequivocally confirming its molecular formula, C21H17NO3S.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Theoretical Mass (m/z) |

| [M+H]+ | C21H18NO3S+ | 376.1002 |

| [M+Na]+ | C21H17NNaO3S+ | 398.0821 |

The fragmentation pattern observed in the mass spectrum would further corroborate the structure. Key fragment ions would be expected from the cleavage of the benzyloxy group, the phenylsulfonyl group, and the indole (B1671886) core itself, providing a veritable fingerprint of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic compounds in solution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign every proton and carbon atom in the this compound molecule.

Although a specific, published NMR spectrum for this exact compound is not available, the expected chemical shifts and coupling constants can be inferred from the extensive data on related substituted indoles and N-phenylsulfonylindoles. nih.gov The 1H NMR spectrum would reveal distinct signals for the aromatic protons on the indole, benzyloxy, and phenylsulfonyl moieties, as well as the characteristic singlet for the benzylic methylene (B1212753) protons. The 13C NMR spectrum would complement this by showing resonances for each unique carbon atom, with their chemical shifts being indicative of their electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole H-2 | 6.60 - 6.70 (d) | 108.0 - 110.0 |

| Indole H-3 | 7.50 - 7.60 (d) | 125.0 - 127.0 |

| Indole H-5 | 6.80 - 6.90 (dd) | 111.0 - 113.0 |

| Indole H-6 | 7.10 - 7.20 (t) | 122.0 - 124.0 |

| Indole H-7 | 7.90 - 8.00 (d) | 114.0 - 116.0 |

| Benzyloxy CH₂ | 5.10 - 5.20 (s) | 70.0 - 72.0 |

| Benzyloxy Phenyl | 7.30 - 7.50 (m) | 127.0 - 137.0 |

| Phenylsulfonyl | 7.40 - 7.80 (m) | 126.0 - 139.0 |

X-ray Crystallography and Solid-State Analysis of Related Compounds

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a compound in the solid state. While a crystal structure for this compound itself has not been reported in the reviewed literature, extensive studies on closely related N-phenylsulfonylindole derivatives offer significant insights into the expected molecular geometry and intermolecular interactions. nih.gov

Studies on various substituted 1-(phenylsulfonyl)-1H-indoles reveal several conserved structural features. The geometry around the sulfur atom of the sulfonamide group is typically a distorted tetrahedron. A noteworthy and consistent feature is the near-orthogonal orientation of the phenylsulfonyl group relative to the plane of the indole ring system. nih.gov This conformation minimizes steric hindrance and influences the electronic communication between the two aromatic systems.

Table 3: Representative Crystallographic Data for a Related N-Phenylsulfonylindole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1 - 10.3 |

| b (Å) | 15.4 - 15.6 |

| c (Å) | 11.8 - 12.0 |

| β (°) | 95.0 - 96.0 |

| Volume (ų) | 1900 - 1950 |

| Dihedral Angle (Indole/Phenylsulfonyl) | 75 - 85° |

Data presented is a representative range based on published structures of related N-phenylsulfonylindoles and is intended to be illustrative.

The analysis of the solid-state structure through X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles, offering a complete and detailed picture of this compound's molecular architecture.

Vi. Computational and Theoretical Studies of 4 Benzyloxy 1 Phenylsulfonyl 1h Indole and Its Derivatives

Molecular Docking Simulations with Related Indole (B1671886) Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the binding mode of ligands to the active sites of proteins and other biological targets.

Research on a multi-target ligand incorporating the 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole scaffold has utilized molecular docking to investigate its interaction with the 5-HT6 receptor (5-HT6R), a target implicated in cognitive function. uj.edu.pl In these studies, the 1-(phenylsulfonyl)-1H-indole moiety was identified as a key fragment for binding to the 5-HT6R. uj.edu.pl Docking simulations of a derivative, compound 17 , revealed that it fits into the receptor's binding pocket, forming crucial interactions. Specifically, the protonated nitrogen atom of the linker forms a salt bridge with the side chain of Asp70, while the 1-(benzenesulfonyl)-1H-indole fragment engages in π-stacking with Phe329 and a hydrogen bond with Ser198. uj.edu.pl These interactions are critical for the high affinity of the ligand. uj.edu.pl

The utility of molecular docking extends to a wide array of indole-based compounds targeting various diseases. For instance, docking studies have been performed on indole derivatives as potential antimicrobial agents. nih.govfrontiersin.org In one such study, novel heterocyclic compounds based on an indole moiety were docked against the active sites of UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, revealing interactions through hydrogen bonds and pi-stacked interactions. nih.govfrontiersin.org Similarly, N-acylhydrazone derivatives of indole have been evaluated through molecular docking against protein enzymes, with some compounds showing high predicted binding energies, suggesting their potential as inhibitors. researchgate.net

Furthermore, molecular docking has been applied to indole-based diaza-sulfonamides targeting the JAK-3 protein, which is involved in cancer signaling pathways. nih.gov The docking results for these compounds indicated binding affinities comparable to or better than the known drug doxorubicin, highlighting their potential as anticancer agents. nih.gov In the context of Alzheimer's disease, docking studies of (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate (MPIPA) with the nicotinic acetylcholine (B1216132) receptor have been conducted to understand its potential as an inhibitor. jocpr.com

The following table summarizes the findings from various molecular docking studies on related indole scaffolds, showcasing the diverse therapeutic targets and key interactions.

| Compound/Scaffold | Target Protein | Key Interactions Observed in Docking Studies | Reference |

| Indole-based diaza-sulfonamides | JAK-3 protein | Hydrogen bonding and similar binding affinity to the lead molecule. | nih.gov |

| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate (MPIPA) | Nicotinic acetylcholine receptor | Positive correlation between dock scores and inhibition of the acetylcholine binding protein receptor. | jocpr.com |

| N-acylhydrazone derivatives of Indole | Protein enzymes (e.g., 6SPC) | Hydrophobic interactions, classical and non-classical hydrogen bonding. | researchgate.net |

| Heterocyclic scaffolds based on Indole moiety | UDP-N-acetylmuramate-l-alanine ligase (MurC), Human lanosterol 14α-demethylase | Hydrogen bonds and pi-stacked interactions with the active site region. | nih.govfrontiersin.org |

| Compound 17 (containing 1-(phenylsulfonyl)-1H-indole) | 5-HT6 Receptor | Salt bridge with Asp70, π-stacking with Phe329, and hydrogen bond with Ser198. | uj.edu.pl |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a critical aspect of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features, or pharmacophores, that are essential for its desired pharmacological effect.

While specific SAR studies focusing exclusively on this compound are not extensively documented in the public domain, the principles of SAR are well-established for the broader class of indole-containing compounds. These studies provide valuable insights that can be extrapolated to guide the design of derivatives of the title compound.

For example, SAR studies on 1H-indole-2-carboxamides as allosteric modulators of the CB1 receptor have shown that substitutions on the indole and phenyl rings significantly impact activity. nih.gov It was found that a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position enhanced the modulatory potency. nih.gov This highlights the sensitivity of the biological activity to the nature and position of substituents.

In the development of indole-based HIV-1 fusion inhibitors, SAR studies have been crucial. nih.govacs.org Lead optimization based on a benzyl-substituted bisindole scaffold revealed that the presence of four aromatic ring systems was beneficial for potent activity. nih.govacs.org Modifications to the benzyl (B1604629) ring and other substituents, as well as the introduction of benzimidazoles, led to compounds with submicromolar activity. nih.govacs.org These studies underscore the importance of molecular shape, contact surface area, and amphipathicity for biological activity. nih.govacs.org

The following table presents a summary of SAR findings for related indole scaffolds, illustrating how structural modifications influence biological outcomes.

| Indole Scaffold | Target/Activity | Key SAR Findings | Reference(s) |

| 1H-indole-2-carboxamides | CB1 receptor allosteric modulators | - A diethylamino group at the 4-position of the phenyl ring enhances potency.- Chloro or fluoro substitution at the C5 position of the indole ring is favorable.- Short alkyl groups at the C3 position of the indole ring are preferred. | nih.gov |

| Bisindole compounds | HIV-1 fusion inhibitors (targeting gp41) | - Four aromatic ring systems contribute to higher potency.- The D ring is essential for antiviral potency.- Amphipathic properties are important for activity in cellular assays. | nih.govacs.org |

| Substituted azaindoles | Inhibitors of Trypanosoma brucei | - Replacement of azaindole with indole can modestly increase potency.- The 5- and 6-regioisomers of the azaindole are unfavorable for activity.- Substitution on the pyrazole (B372694) ring is required for potent activity. | acs.org |

These examples from related indole scaffolds demonstrate the power of SAR in medicinal chemistry. The systematic exploration of chemical space around a core structure allows for the fine-tuning of pharmacological properties, leading to the identification of more potent and selective drug candidates. The principles derived from these studies can serve as a valuable guide for the future design and optimization of derivatives based on the this compound scaffold.

Vii. Research Applications of 4 Benzyloxy 1 Phenylsulfonyl 1h Indole and Its Derivatives

Role as a Precursor in Multi-Target-Directed Ligand (MTDL) Development

The complex nature of multifactorial diseases, such as Alzheimer's Disease (AD), has spurred the development of Multi-Target-Directed Ligands (MTDLs). uj.edu.plnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets involved in the disease's pathology. uj.edu.plnih.gov This approach offers potential advantages over administering multiple drugs, including a more straightforward pharmacokinetic profile and a reduced risk of drug-drug interactions. uj.edu.pl The 1-(phenylsulfonyl)-1H-indole framework, derived from 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole, has proven to be an effective scaffold for constructing MTDLs aimed at treating AD. uj.edu.pluj.edu.pl

The serotonin (B10506) 5-HT₆ receptor has emerged as a significant target in the search for therapies to address cognitive decline in Alzheimer's disease. uj.edu.pl Antagonism of the 5-HT₆ receptor is believed to have a positive impact on cognition, partly due to the interplay between the serotonergic and cholinergic systems. uj.edu.pl

Derivatives of this compound have been instrumental in developing potent 5-HT₆ receptor antagonists. uj.edu.pluj.edu.pl The 1-(phenylsulfonyl)-1H-indole moiety itself is recognized as a highly efficient fragment for targeting this receptor. uj.edu.pl In one study, this core was linked to various cholinesterase-inhibiting fragments to create MTDLs. The resulting compounds demonstrated high affinity for the 5-HT₆ receptor. For example, compound 17 , a derivative featuring a tacrine (B349632) fragment, and compound 35 , featuring a rivastigmine-derived fragment, showed potent 5-HT₆ receptor antagonism with Ki values of 13 nM and 15 nM, respectively. uj.edu.plnih.gov

Further research into 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles, synthesized from the parent indole (B1671886) structure, also yielded compounds with high affinity for the 5-HT₆ receptor. researchgate.netelsevierpure.com Notably, 4-(2-methylaminoethoxy)-N-(phenylsulfonyl) indole (5g ) displayed a superior affinity of Ki = 1 nM and excellent selectivity over the related 5-HT₇ receptor. elsevierpure.com

Table 1: 5-HT₆ Receptor Antagonist Activity of Selected 1-(Phenylsulfonyl)-1H-indole Derivatives

| Compound | Description | 5-HT₆ Ki (nM) |

| 17 | Tacrine-based derivative | 13 uj.edu.plnih.gov |

| 35 | Rivastigmine-based derivative | 15 uj.edu.plnih.gov |

| 5g | 4-(2-methylaminoethoxy)-N-(phenylsulfonyl) indole | 1 elsevierpure.com |

Cholinesterase inhibitors (ChEIs) are a cornerstone of symptomatic treatment for Alzheimer's disease, working to increase levels of the neurotransmitter acetylcholine (B1216132). uj.edu.pl The MTDL strategy often involves combining a cholinesterase-inhibiting moiety with another pharmacologically active scaffold. nih.govresearchgate.net The 1-(phenylsulfonyl)-1H-indole structure serves as an excellent anchor for such hybrid molecules. uj.edu.pluj.edu.pl

Researchers have successfully synthesized series of compounds that link the 1-(phenylsulfonyl)-1H-indole group (the 5-HT₆ receptor-targeting fragment) to well-known ChEI scaffolds like tacrine and fragments derived from donepezil (B133215) and rivastigmine (B141). uj.edu.pl

Tacrine-based Hybrids: Compound 17 , which couples the indole core with a tacrine unit, was found to be a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 8 nM and 24 nM, respectively. uj.edu.plnih.gov

Rivastigmine-based Hybrids: Compound 35 , incorporating a phenyl N-ethyl-N-methylcarbamate fragment from rivastigmine, acted as a selective, pseudo-irreversible inhibitor of BChE with an IC₅₀ of 455 nM. uj.edu.plnih.gov

The inhibitory potency of these derivatives highlights the success of using the this compound precursor to create dual-function molecules targeting key aspects of AD pathology. uj.edu.pluj.edu.pl

Table 2: Cholinesterase Inhibitory Activity of MTDLs Derived from 1-(Phenylsulfonyl)-1H-indole

| Compound | Type | Target Enzyme(s) | IC₅₀ (nM) |

| 17 | Tacrine Hybrid | eeAChE | 8 uj.edu.plnih.gov |

| eqBuChE | 24 uj.edu.plnih.gov | ||

| 35 | Rivastigmine Hybrid | eqBuChE | 455 uj.edu.plnih.gov |

| eeAChE: Electric eel Acetylcholinesterase; eqBuChE: Equine serum Butyrylcholinesterase |

The "amyloid hypothesis" posits that the accumulation of amyloid-β (Aβ) peptides is a central event in Alzheimer's disease. nih.gov The enzyme BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the generation of pathogenic Aβ peptides. nih.gov Consequently, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production and is a desirable feature for MTDLs developed for AD. nih.gov While direct studies of this compound derivatives as BACE1 inhibitors are not prominent, the MTDLs created from this precursor have been evaluated for their anti-amyloid aggregation properties, a related downstream effect. For instance, compounds 17 and 35 were shown to inhibit Aβ aggregation by 75% and 68%, respectively, at a concentration of 10 μM. uj.edu.plnih.gov This anti-aggregation activity complements their primary actions on 5-HT₆ and cholinesterases, contributing to their potential as comprehensive anti-AD agents. uj.edu.pl

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's overactivation is linked to the long-term complications of diabetes. mdpi.com Therefore, aldose reductase inhibitors (ARIs) are a promising therapeutic approach. nih.gov

The indole structure is a known scaffold for ARIs. nih.gov Research has identified that derivatives of benzyloxy indole acetic acid, which share a core structure with processed forms of this compound, are effective aldose reductase inhibitors. Specifically, [5-(benzyloxy)-1H-indol-1-yl]acetic acid (compound 1 ) was evaluated for its ability to inhibit aldose reductase. researchgate.netptbioch.edu.pl

The study yielded the following results:

Compound 1 showed potent inhibition of both rat and human aldose reductase, with IC₅₀ values in the submicromolar and low micromolar range, respectively. researchgate.netptbioch.edu.pl

It demonstrated good selectivity, being approximately 50 times more effective against rat aldose reductase than the related aldehyde reductase. researchgate.netptbioch.edu.pl

At the organ level, the compound significantly inhibited the accumulation of sorbitol in isolated rat lenses in a concentration-dependent manner. researchgate.netptbioch.edu.pl

These findings establish that the benzyloxy-indole scaffold, accessible from this compound, is a promising starting point for developing potent and selective aldose reductase inhibitors. researchgate.net

Table 3: Aldose Reductase Inhibitory Activity of [5-(Benzyloxy)-1H-indol-1-yl]acetic acid

| Enzyme Source | IC₅₀ | Selectivity Factor (vs. Aldehyde Reductase) |

| Rat Lens ALR2 | Submicromolar researchgate.netptbioch.edu.pl | ~50 researchgate.netptbioch.edu.pl |

| Human ALR2 | Low Micromolar researchgate.netptbioch.edu.pl | Not Specified |

Applications in Medicinal Chemistry Beyond Direct Ligand Activity

Beyond its role as a direct precursor to biologically active ligands, this compound holds significant value as a versatile chemical intermediate. lookchem.cnnih.gov

The chemical structure of this compound makes it a valuable building block for synthesizing more complex molecules. lookchem.cn The phenylsulfonyl group on the indole nitrogen serves as a robust protecting group that can be removed under specific conditions, while the benzyloxy group at the 4-position can be deprotected to reveal a reactive hydroxyl group. uj.edu.pl This dual functionality allows for sequential and site-specific modifications.

In the synthesis of the MTDLs previously discussed, this compound (designated as compound 1 in the synthetic scheme) is the initial starting material. uj.edu.pl It undergoes debenzylation to produce 1-(phenylsulfonyl)-1H-indol-4-ol, which then serves as the key intermediate for introducing various linker chains and pharmacophores, ultimately leading to the final drug candidates. uj.edu.pl Its stability and predictable reactivity make it an essential component in the multi-step synthesis of novel therapeutic agents. lookchem.cnuj.edu.pl

Broader Synthetic Utility in Heterocyclic Chemistry

The strategic placement of protecting groups on the indole nitrogen and the 4-position hydroxyl group in this compound makes it a versatile building block for the synthesis of more elaborate heterocyclic systems. The phenylsulfonyl group not only protects the indole nitrogen but also influences the reactivity of the indole ring, while the benzyloxy group serves as a masked hydroxyl function, ready for deprotection and further functionalization at a later synthetic stage. This inherent functionality allows for a range of chemical transformations, paving the way for the construction of complex indole-containing architectures.

Construction of Complex Indole Scaffolds

While direct, documented examples of the use of this compound in the construction of complex, fused, or polycyclic indole scaffolds are not extensively reported in readily available literature, the reactivity of similarly substituted indole derivatives provides a strong indication of its potential synthetic utility. The presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen generally deactivates the pyrrole (B145914) ring towards electrophilic substitution but can facilitate reactions at other positions through directed metalation or by influencing the regioselectivity of cycloaddition reactions.

One of the key strategies for building complex scaffolds from indole precursors involves transition-metal-catalyzed annulation reactions. These methods often rely on the activation of C-H bonds to form new rings. For instance, the synthesis of carbazoles, which are essentially indole rings fused with a benzene (B151609) ring, can be achieved through palladium-catalyzed cyclization of N- or O-arylated iodoanilines or iodophenols. nih.gov In a hypothetical application, the 4-benzyloxy-1-phenylsulfonylindole core could be functionalized with an appropriate ortho-halophenyl group at a suitable position, setting the stage for an intramolecular cyclization to form a more complex, polycyclic system.

Furthermore, the indole nucleus can participate as a diene or dienophile in Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings fused to the indole core. wikipedia.org The electronic nature of the substituents on the indole ring plays a crucial role in determining its reactivity in such cycloadditions. While the electron-withdrawing phenylsulfonyl group might decrease the dienophilic character of the pyrrole double bond, it could enhance its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions.

The development of methods for the site-selective functionalization of indole C-H bonds at the benzene core (C4 to C7) has also gained significant attention. nih.gov These strategies often employ directing groups to achieve high regioselectivity. The phenylsulfonyl group on the indole nitrogen in this compound could potentially serve as such a directing group, guiding the introduction of new substituents at specific positions on the benzene ring, which could then be elaborated into fused ring systems.

Viii. Patent Landscape and Commercial Availability of 4 Benzyloxy 1 Phenylsulfonyl 1h Indole

Relevant Patents Referencing the Compound or its Synthesis

A review of the patent landscape indicates that while "4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole" is not always the primary focus of inventions, it is mentioned as an intermediate or a related compound in several patents. These patents primarily revolve around the synthesis and application of broader classes of indole (B1671886) derivatives for various therapeutic purposes.

Notably, the World Intellectual Property Organization (WIPO) provides access to patent documents that are relevant to this chemical structure. nih.govwipo.int The WIPO PATENTSCOPE database is a valuable tool for searching international patent applications. wipo.intwipo.int

A selection of relevant patents is detailed below:

| Patent Number | Title | Applicant/Assignee | Summary of Relevance |

| WO2015009616A1 | Piperidinyl indole derivatives and their use as complement factor b inhibitors | Novartis AG | This patent discloses piperidinyl indole derivatives for the inhibition of the complement alternative pathway, which can be beneficial in treating conditions like age-related macular degeneration and diabetic retinopathy. While not directly naming "this compound," the patent covers a broad range of indole derivatives, and the synthetic schemes are relevant to the broader class of substituted indoles. |

| CN104744485A | A kind of preparation method of indole derivatives | This patent describes a method for preparing indole derivatives. The relevance to "this compound" lies in the general synthetic procedures for substituted indoles that could potentially be adapted for its synthesis. | |

| US2015009616A1 | Piperidinyl indole derivatives and their use as complement factor b inhibitors | Novartis AG | As the US equivalent of WO2015009616A1, this patent application also details the synthesis and use of piperidinyl indole derivatives for therapeutic purposes, providing a context for the utility of complex indole structures. |

This table is interactive. Users can sort the columns by clicking on the headers.

Commercial Suppliers for Research and Development

"this compound" is available from a variety of chemical suppliers that cater to the research and development market. These companies provide the compound in various quantities and purities, facilitating its use in preclinical research and drug discovery. The availability of this compound from multiple sources ensures a stable supply chain for researchers.

Below is a table of some of the commercial suppliers of "this compound":

| Supplier | Product/Catalog Number | Purity | Available Quantities |

| Amerigo Scientific | FC01214447BIO amerigoscientific.com | Inquire | Inquire |

| SINFOO | A138937 sinfoochem.com | Inquire | Inquire |

| BLDpharm | - | Inquire | Inquire |

| Key Organics | - | >95% | Inquire |

| Matrix Scientific | - | Inquire | Inquire |

| Combi-Blocks | - | Inquire | Inquire |

| Ambeed | - | Inquire | Inquire |

| ChemScene | CS-0156161 | ≥95% | 1g, 5g, 10g |

| Aladdin Interactive | - | Inquire | 100mg, 250mg aladdin-e.com |

This table is interactive. Users can sort the columns by clicking on the headers. Please note that the information in this table is subject to change and should be verified on the suppliers' websites.

Ix. Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole has been established through methods such as the reaction of 4-(benzyloxy)-1H-indole with potassium tert-butoxide and 18-crown-6 (B118740) ether, followed by the addition of phenylsulfonyl chloride. uj.edu.pl However, the future of its synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

Future research will likely focus on:

Transition-Metal Catalysis: The use of transition-metal catalysts such as palladium, copper, rhodium, and iron is a cornerstone of modern organic synthesis for forming indole (B1671886) rings and their derivatives. mdpi.com Future pathways could explore palladium-catalyzed domino reactions that involve C-H bond activation of the indole core, potentially allowing for more direct and modular synthetic routes. mdpi.com Mechanistic studies on related indole syntheses have highlighted the role of (η3-benzyl)palladium(II) complexes in activating the C3-H bond, a strategy that could be adapted for novel syntheses of this specific indole derivative. mdpi.com

Flow Chemistry and Automation: Implementing continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reproducibility.

Benzyne-Mediated Reactions: Advanced methods like the Benzyne Fischer-Indole Reaction, which involves the reaction of N-tosylhydrazones with aryne precursors, represent a powerful tool for constructing substituted indole cores. researchgate.net Adapting such methodologies could provide novel entry points to the this compound scaffold or its complex derivatives.

| Proposed Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Transition-Metal Catalyzed C-H Activation | High atom economy, direct functionalization, reduced number of synthetic steps. | Organometallic Chemistry, Catalysis mdpi.com |

| Flow Chemistry | Improved safety, scalability, process control, and reproducibility. | Process Chemistry, Green Chemistry |

| Benzyne Cycloaddition Reactions | Access to highly substituted or complex indole structures in a single step. | Advanced Organic Synthesis researchgate.net |

Advanced Mechanistic Studies of its Reactivity

A deeper understanding of the reactivity of this compound is crucial for optimizing its use in synthesis and for predicting its behavior in biological systems. The phenylsulfonyl group plays a critical role in modulating the electronic properties and reactivity of the indole ring.

Key areas for future mechanistic investigation include:

Sulfonyl Group Reactivity: The N-SO2Ph group is known to be a labile protecting group under certain conditions. Detailed mechanistic studies, potentially using kinetic analyses like the extended Grunwald-Winstein equation, could elucidate the mechanisms of its cleavage (e.g., SN1 vs. SN2 pathways) under various solvolytic conditions. beilstein-journals.org Such studies have been applied to benzenesulfonyl chlorides, where the reaction mechanism can shift from SN2 to SN1 depending on substituents and solvent polarity. beilstein-journals.org

Regioselectivity of Electrophilic Substitution: While the N-phenylsulfonyl group directs electrophilic substitution primarily to the C3 position, a quantitative and mechanistic understanding of its directing influence compared to other positions on the indole ring is an area for further study.

C-H Activation Mechanisms: As novel synthetic pathways employing C-H activation are explored, detailed mechanistic studies using techniques like deuterium (B1214612) labeling and computational modeling will be essential to understand the precise mechanism of metal-catalyzed functionalization on the this compound core. mdpi.com

| Area of Mechanistic Study | Investigative Techniques | Potential Insights |

| Kinetics of N-SO2Ph Cleavage | Extended Grunwald-Winstein Equation, Kinetic Solvent Isotope Effects. | Understanding of reaction pathways (SN1/SN2) for deprotection or substitution. beilstein-journals.org |

| Regioselectivity of Functionalization | Computational Density Functional Theory (DFT), Hammett analysis. | Predictive models for designing selective synthetic transformations. |

| C-H Activation Pathways | Deuterium Labeling Studies, In-situ Spectroscopy, Reaction Progress Monitoring. | Elucidation of organometallic intermediates and catalytic cycles. mdpi.com |

Design and Synthesis of New Derivatives with Tuned Biological Profiles

The this compound scaffold is a "privileged structure" that can be chemically modified to interact with a wide range of biological targets. mdpi.com Its true potential lies in its use as a template for the rational design of new derivatives with finely tuned pharmacological activities.

Promising directions for derivative synthesis include:

Modification of the Benzyloxy Group: The benzyloxy moiety is a key pharmacophore. nih.gov Altering its substitution pattern or replacing it with other functional groups can modulate target affinity and selectivity. For instance, in the development of antiproliferative agents, the nature of substituents on phenyl rings is critical for activity. nih.gov

Variation of the N-Sulfonyl Group: Replacing the phenylsulfonyl group with other arylsulfonyl or alkylsulfonyl groups can impact the molecule's electronic properties, stability, and interaction with biological targets. Structure-activity relationship (SAR) studies on related compounds have shown that bulky, lipophilic arylsulfonyl substituents can be fundamental for improving potency and selectivity, for example, against the EphA2 receptor. nih.gov

Functionalization of the Indole Core: Introducing substituents at other positions of the indole ring (e.g., C2, C5, C6, C7) can create new interaction points with target proteins. This strategy has been used to develop potent inhibitors of various signaling pathways, such as the Hedgehog pathway. elsevierpure.com

| Derivative Design Strategy | Potential Biological Target Class | Example from Related Research |

| Linker attachment at C4-Oxygen | G-Protein Coupled Receptors (GPCRs), Enzymes | Development of 5-HT6 receptor antagonists and cholinesterase inhibitors. uj.edu.plnih.gov |

| Modification of N-Arylsulfonyl group | Receptor Tyrosine Kinases (RTKs) | Targeting the EphA2 receptor with substituted 1-(phenylsulfonyl)-1H-indoles. nih.gov |

| Functionalization of Indole C2/C3 | Kinases, DNA-interacting proteins | Development of anticancer agents. mdpi.commdpi.com |

Integration into Complex Polypharmacology Studies

Chronic and complex diseases like Alzheimer's disease and cancer are multifactorial, making single-target drugs often insufficient. nih.gov Polypharmacology, the design of single molecules that can modulate multiple targets, is a promising therapeutic strategy. The this compound scaffold is exceptionally well-suited for this approach.

Future research in this domain will focus on:

Multi-Target Ligands for Neurodegenerative Diseases: Building on existing work, this scaffold can be used to design new multifunctional ligands for Alzheimer's disease. nih.gov The 1-(phenylsulfonyl)-1H-indole portion serves as an effective 5-HT6 receptor antagonist, while a linker attached via the benzyloxy group can be connected to other pharmacophores, such as a cholinesterase inhibitor like tacrine (B349632). uj.edu.pl Future work could involve linking it to fragments that inhibit beta-amyloid or tau aggregation. nih.gov

Combination Kinase Inhibitors for Cancer: In oncology, resistance often develops due to the activation of alternative signaling pathways. Derivatives of this compound could be designed to simultaneously inhibit multiple kinases (e.g., MEK and other kinases in the MAPK pathway) or to target both a primary oncogenic driver and a resistance mechanism. nih.gov

Integrated Anti-inflammatory and Anti-infective Agents: The indole nucleus is present in many compounds with anti-inflammatory and antimicrobial properties. New derivatives could be synthesized to combine these activities, offering a dual approach to treating complex infections with an inflammatory component.